molecular formula C19H19F3N4O2 B2788334 (E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035007-50-0

(E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2788334
CAS No.: 2035007-50-0
M. Wt: 392.382
InChI Key: AHRCNDGCACGVDA-VOTSOKGWSA-N
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Description

(E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic chemical compound featuring a piperazine core linked to a substituted pyrimidine and a chalcone-like methoxyphenyl propenone. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . The piperazine ring is a privileged scaffold in pharmaceuticals, often used to optimize solubility and pharmacokinetic properties, while the pyrimidine moiety is commonly found in ligands targeting enzyme active sites . The trifluoromethyl group on the pyrimidine ring can enhance metabolic stability and influence binding affinity. This compound is supplied strictly for laboratory research purposes. It is intended for in vitro analysis and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c1-28-15-5-3-2-4-14(15)6-7-18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h2-7,12-13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRCNDGCACGVDA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. The (E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one has been investigated for its potential as an inhibitor of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Mps1 Kinase

A study demonstrated that the compound could inhibit monopolar spindle 1 (Mps1) kinase, which plays a crucial role in mitosis and is a target for cancer therapy. The inhibition of Mps1 leads to cell cycle arrest and apoptosis in cancer cells, suggesting its utility in treating various malignancies .

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their activity on neurotransmitter receptors, particularly serotonin and dopamine receptors.

Case Study: Antidepressant Activity

Research has shown that similar piperazine-containing compounds can exhibit antidepressant-like effects in animal models by modulating serotonergic pathways. The potential of this compound to influence mood disorders warrants further investigation .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, potentially increasing their effectiveness against bacterial strains.

Case Study: Activity Against Drug-resistant Bacteria

In vitro assays have revealed that this compound exhibits activity against drug-resistant strains of bacteria, suggesting its potential role as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Pharmacological Implications

  • Trifluoromethyl Advantage : The CF₃ group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to nitro () or furan () substituents.
  • Electron-Donating vs. Withdrawing Groups : The 2-methoxy group in the target compound balances electron donation (improving resonance stabilization) with steric effects, contrasting with the strong electron-withdrawing nitro group in , which may reduce bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions between substituted piperazines and cinnamic acid derivatives. Key steps include:

  • Piperazine Functionalization : Introducing the trifluoromethylpyrimidinyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Cinnamoyl Conjugation : The (E)-configured α,β-unsaturated ketone is formed via Claisen-Schmidt condensation, requiring strict control of base strength (e.g., NaOH in ethanol) to avoid isomerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .

Q. How is the structural characterization of this compound performed to confirm its configuration and purity?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the (E)-configuration and confirms bond angles/geometry (e.g., C=C bond length ~1.33 Å) .
  • Spectroscopic Analysis :
  • NMR : 1^1H NMR distinguishes methoxy (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm). 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+^+ ~464 m/z) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at 10–100 µM concentrations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets like PI3K or EGFR. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_\text{on}/koff_\text{off}) with immobilized receptors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to assess CYP450 interactions .

Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from fluorescence polarization, thermal shift assays, and cellular uptake studies to distinguish false positives .
  • Crystallographic Validation : Co-crystallize the compound with its target to resolve discrepancies between computational predictions and experimental activity .
  • Batch Reprodubility Checks : Re-synthesize analogs under standardized conditions (e.g., inert atmosphere) to exclude synthetic variability .

Q. How are thermal degradation pathways analyzed to ensure compound stability during storage?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (10°C/min) to identify decomposition thresholds (>200°C typical for cinnamoyl derivatives) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., hydrolysis of the enone) are characterized by MS .
  • Cryopreservation : Lyophilize in amber vials under argon and store at -80°C for long-term stability .

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